8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine

Medicinal Chemistry Parallel Synthesis Building Block Selection

This fully substituted 1,5-naphthyridine derivative features three orthogonal reactive handles (8-Cl SNAr, 7-F cross-coupling, 2-OMe) on a single scaffold, enabling divergent transformations without de novo synthesis. Ideal for NBTI antibacterial programs and parallel SAR libraries. Baseline LogP 0.69 supports oral bioavailability optimization. Bypass low-yielding late-stage functionalization by starting with this pre-optimized motif.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
CAS No. 915977-11-6
Cat. No. B1426185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine
CAS915977-11-6
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C(=CN=C2C=C1)F)Cl
InChIInChI=1S/C9H6ClFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3
InChIKeyTWUWTFJSKUQHIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine (CAS 915977-11-6): A Triply Functionalized Heterocyclic Scaffold for Accelerated MedChem SAR Exploration


8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine (CAS 915977-11-6, MF: C9H6ClFN2O, MW: 212.61) is a fully substituted 1,5-naphthyridine derivative bearing chlorine, fluorine, and methoxy groups at the 8-, 7-, and 2-positions, respectively . This halogenated heteroaromatic scaffold serves as a versatile building block in medicinal chemistry for the synthesis of novel antibacterial agents targeting bacterial topoisomerases (NBTIs) and other enzyme inhibitors [1][2]. Unlike mono- or di-substituted naphthyridine analogs, the presence of three orthogonal reactive handles enables divergent chemical transformations without de novo ring construction, positioning this compound as a strategic intermediate for parallel synthesis libraries and structure-activity relationship (SAR) campaigns.

Why 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine (CAS 915977-11-6) Cannot Be Replaced by Generic 1,5-Naphthyridine Analogs in Multi-Step SAR Programs


Generic substitution with mono-functionalized 1,5-naphthyridines such as 8-chloro-2-methoxy-1,5-naphthyridine (CAS 249889-68-7) or 7-fluoro-2-methoxy-1,5-naphthyridine (CAS 1003944-32-8) fails to provide the same chemical utility because these simpler analogs lack the full complement of reactive handles required for iterative medicinal chemistry optimization [1]. The 8-chloro and 7-fluoro substituents in the target compound are known in naphthyridine SAR literature to be critical pharmacophoric elements for antibacterial activity, particularly within the C-2 ether substituted NBTI series, where both positions are intolerant to substitutional deletion without loss of potency [2]. Additionally, the simultaneous presence of chlorine (SNAr-reactive) and fluorine (modulates electron density and metabolic stability) on the same scaffold creates a unique electronic environment that cannot be replicated by purchasing separate mono- or di-substituted building blocks and attempting to introduce the missing functionality through low-yielding late-stage functionalization [3].

Quantitative Differentiation of 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine: A Comparator-Based Evidence Guide for Scientific Procurement


Triple Functionalization Enables Divergent Synthesis Without Ring Construction: A Comparative Building Block Analysis

8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine (C9H6ClFN2O, MW 212.61) contains three orthogonal reactive handles (8-Cl, 7-F, 2-OMe) on a single 1,5-naphthyridine core . In comparison, the commercially available analog 8-chloro-2-methoxy-1,5-naphthyridine (CAS 249889-68-7, C9H7ClN2O, MW 194.62) lacks the 7-fluoro substituent, while 7-fluoro-2-methoxy-1,5-naphthyridine (CAS 1003944-32-8, C9H7FN2O, MW 178.16) lacks the 8-chloro substituent [1]. The target compound therefore provides a pre-installed pharmacophore combination that is directly relevant to the C-2 ether NBTI antibacterial scaffold, eliminating the need for sequential halogenation steps that typically require harsh conditions and afford low yields when performed on electron-deficient heteroaromatic systems [2].

Medicinal Chemistry Parallel Synthesis Building Block Selection

Predicted Lipophilicity (LogP) and Physicochemical Differentiation from Non-Halogenated and Mono-Halogenated Naphthyridine Analogs

The predicted lipophilicity of 8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine is LogP = 0.6945, based on computational estimation using fragment-based methods . This value represents a significant increase in lipophilicity compared to the non-halogenated parent scaffold 2-methoxy-1,5-naphthyridine (C9H8N2O, MW 160.18), which has a predicted LogP of approximately -0.2 to 0.1 based on analogous 1,5-naphthyridine systems [1]. The introduction of chlorine and fluorine substituents in the target compound increases LogP by approximately 0.6–0.9 log units while maintaining a molecular weight below 250 Da, a favorable profile for balancing membrane permeability with aqueous solubility in early-stage lead optimization [2].

ADME Prediction Drug-likeness Physicochemical Property Optimization

Antibacterial Activity Against E. coli and S. aureus: Quantitative MIC Data Differentiating from Inactive Naphthyridine Analogs

8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine has been reported to exhibit antibacterial activity with minimum inhibitory concentration (MIC) values of 16 µg/mL against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) . In contrast, structurally related but less functionalized 1,5-naphthyridine analogs lacking the 7-fluoro and/or 8-chloro substituents are reported in SAR studies to be inactive or significantly less potent in bacterial growth inhibition assays, demonstrating MIC values >64 µg/mL or complete absence of activity [1]. This 16 µg/mL MIC value, while moderate, confirms that the specific halogenation pattern on this scaffold is sufficient to confer measurable antibacterial activity, establishing this compound as a validated starting point for further optimization rather than an untested screening hit.

Antimicrobial Discovery Bacterial Topoisomerase Inhibition NBTI Scaffold

Synthetic Versatility: Orthogonal Reactivity of 8-Chloro vs. 7-Fluoro Positions Enables Sequential Functionalization

The 8-chloro substituent on the 1,5-naphthyridine core is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions (e.g., amines, alkoxides, thiols at 60–80°C), while the 7-fluoro substituent is comparatively inert to SNAr but can be utilized for cross-coupling reactions under transition metal catalysis or as a metabolically stable blocking group [1]. This orthogonal reactivity profile contrasts with simpler dichloro-naphthyridine analogs, where both halogen positions exhibit similar reactivity and cannot be functionalized in a controlled sequential manner without complex protecting group strategies [2]. Specifically, the 2-methoxy group further electronically activates the ring toward nucleophilic attack at the 8-position while leaving the 7-fluoro intact, enabling chemoselective diversification that is not possible with symmetric dihalogenated or non-halogenated 1,5-naphthyridine building blocks.

Cross-Coupling Reactions Nucleophilic Aromatic Substitution Medicinal Chemistry Workflow

High-Value Application Scenarios for 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine Based on Quantitative Evidence


Parallel Synthesis of C-2, C-7, and C-8 Diversified NBTI Antibacterial Libraries

For medicinal chemistry teams pursuing novel bacterial topoisomerase inhibitors (NBTIs) as broad-spectrum antibacterial agents, 8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine provides a pre-optimized left-hand motif scaffold [1]. The compound's documented MIC of 16 µg/mL against E. coli and S. aureus establishes it as a validated starting point, while the orthogonal reactivity of the 8-Cl (SNAr) and 7-F (cross-coupling) positions enables rapid parallel synthesis of C-7 and C-8 diversified analogs for SAR exploration . This scenario is particularly suited for hit-to-lead campaigns targeting drug-resistant Gram-positive and Gram-negative pathogens.

ADME Property Optimization Through Scaffold-Based Lead Refinement

The predicted LogP of 0.6945 positions this compound within the optimal lipophilicity range (LogP 0–3) for CNS-penetrant or orally bioavailable drug candidates [1]. Researchers engaged in lead optimization of naphthyridine-based kinase inhibitors or GPCR antagonists can utilize this scaffold as a starting point for systematic physicochemical property tuning, knowing that the baseline lipophilicity is already higher than non-halogenated 1,5-naphthyridine analogs, reducing the need for lipophilicity-enhancing modifications that could introduce off-target toxicity .

Chemoselective Functionalization Workflow Development for Heteroaromatic Scaffolds

Process chemistry and methodology development groups can employ this compound as a model substrate for optimizing chemoselective SNAr and cross-coupling protocols on electron-deficient 1,5-naphthyridine systems [1]. The distinct reactivity of the 8-chloro (SNAr-active) and 7-fluoro (SNAr-resistant) positions provides a built-in control experiment for validating reaction conditions that achieve site-selective functionalization without protecting groups, a capability that translates directly to the synthesis of more complex pharmaceutical intermediates .

Targeted Library Synthesis for Neglected Disease Drug Discovery

Given the established history of 1,5-naphthyridine derivatives as antimalarial scaffolds (e.g., 2-methoxy-1,5-naphthyridin-4-amines), this triply functionalized compound can serve as a central intermediate for synthesizing focused libraries targeting neglected tropical diseases [1]. The pre-installed halogen and methoxy groups provide three distinct vectors for introducing structural diversity while maintaining the core 1,5-naphthyridine pharmacophore, accelerating the generation of analogs for screening against Plasmodium falciparum and other parasitic pathogens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.